4-(4-Nitrobenzoyl)-1,3-dihydroquinoxalin-2-one
Overview
Description
4-(4-Nitrobenzoyl)-1,3-dihydroquinoxalin-2-one is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a nitrobenzoyl group attached to the quinoxaline ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrobenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 4-nitrobenzoyl chloride with 1,3-dihydroquinoxalin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrobenzoyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-(4-Aminobenzoyl)-1,3-dihydroquinoxalin-2-one.
Reduction: 4-(4-Hydroxylaminobenzoyl)-1,3-dihydroquinoxalin-2-one.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrobenzoyl)-1,3-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Nitrobenzoyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminobenzoyl)-1,3-dihydroquinoxalin-2-one
- 4-(4-Hydroxylaminobenzoyl)-1,3-dihydroquinoxalin-2-one
- 4-(4-Methoxybenzoyl)-1,3-dihydroquinoxalin-2-one
Uniqueness
4-(4-Nitrobenzoyl)-1,3-dihydroquinoxalin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, the nitro group contributes to the compound’s potential as a pharmacologically active agent, distinguishing it from other quinoxaline derivatives.
Properties
IUPAC Name |
4-(4-nitrobenzoyl)-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14-9-17(13-4-2-1-3-12(13)16-14)15(20)10-5-7-11(8-6-10)18(21)22/h1-8H,9H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKXCBOWQZABGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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